ethyl 4-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate
Overview
Description
Ethyl 4-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate is a compound that has generated interest due to its unique structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate can be synthesized through multi-step organic reactions involving the formation of intermediate compounds. Typical routes involve:
The initial formation of the benzothiene core through cyclization reactions.
Introduction of the aminocarbonyl group under controlled temperature and pressure conditions.
Esterification reactions to introduce the ethyl group on the final product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and process optimization through computational methods could be employed.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, potentially modifying the benzothiene ring or the ethyl group.
Reduction: : Reduction reactions could target the carbonyl groups, reducing them to alcohol functionalities.
Substitution: : The aminocarbonyl and ethyl groups can be involved in substitution reactions, introducing different functional groups to the compound.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various halogenating agents, acids, or bases can be employed depending on the specific type of substitution.
Major Products Formed from these Reactions
The major products depend on the specific reaction conditions but may include:
Hydroxylated derivatives from oxidation.
Alcohols from reduction.
Various substituted derivatives based on the reagents used.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Can be utilized in studies involving enzyme inhibitors or activators.
Medicine: : Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: : Could be used in the production of specialty chemicals or advanced materials.
Mechanism of Action
The specific mechanism of action would depend on the context of its use:
Molecular Targets and Pathways: : The compound may interact with specific proteins or enzymes, altering their activity. Pathways involving signal transduction or metabolic processes could be influenced.
Molecular Interactions: : The structure of the compound allows it to form hydrogen bonds, hydrophobic interactions, and possibly even covalent bonds with its targets.
Comparison with Similar Compounds
Compared to other benzothiene derivatives, ethyl 4-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate is unique in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Similar Compounds
Benzothiophene-2-carboxylic acid
2-Aminobenzothiophene
Ethyl 4-oxopentanoate
Hope this helps deepen your understanding of this fascinating compound!
Properties
IUPAC Name |
ethyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-2-21-12(19)8-7-11(18)17-15-13(14(16)20)9-5-3-4-6-10(9)22-15/h2-8H2,1H3,(H2,16,20)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBZTJIQXASQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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